![molecular formula C12H16N2O B7510172 N-(1-cyclopropylethyl)-6-methylpyridine-3-carboxamide](/img/structure/B7510172.png)
N-(1-cyclopropylethyl)-6-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)-6-methylpyridine-3-carboxamide is a chemical compound that has been extensively studied in scientific research. This compound is also known as ABT-639, and it belongs to the class of compounds known as selective T-type calcium channel blockers. ABT-639 has been shown to have potential therapeutic applications in the treatment of various diseases, including neuropathic pain, epilepsy, and cardiovascular disease.
Wirkmechanismus
ABT-639 works by selectively blocking T-type calcium channels, which are involved in the transmission of pain signals in the nervous system. By blocking these channels, ABT-639 can reduce the transmission of pain signals and provide relief from neuropathic pain.
Biochemical and Physiological Effects
ABT-639 has several biochemical and physiological effects, including the ability to reduce pain sensitivity, improve motor function, and reduce inflammation. These effects are thought to be due to the selective blockade of T-type calcium channels in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
ABT-639 has several advantages for use in laboratory experiments, including its high potency and selectivity for T-type calcium channels. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for research on ABT-639, including the development of more selective and potent T-type calcium channel blockers, the identification of new therapeutic applications for ABT-639, and the development of new methods for synthesizing and purifying this compound. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of ABT-639.
Synthesemethoden
The synthesis of ABT-639 involves several steps, including the reaction of 6-methylpyridine-3-carboxylic acid with cyclopropylmethylamine, followed by the addition of various reagents to form the final product. The synthesis of this compound has been extensively studied, and several methods have been developed to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
ABT-639 has been extensively studied in scientific research, and it has been shown to have potential therapeutic applications in the treatment of various diseases. In particular, ABT-639 has been shown to be effective in the treatment of neuropathic pain, which is a type of chronic pain that is often difficult to treat with conventional pain medications.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)-6-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-3-4-11(7-13-8)12(15)14-9(2)10-5-6-10/h3-4,7,9-10H,5-6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQPRAZIFAQIDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC(C)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.